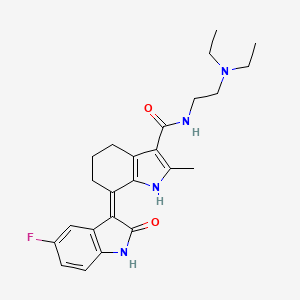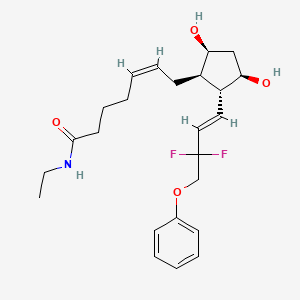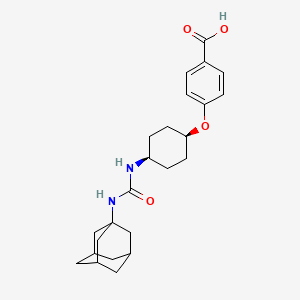
反式-AUCB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-AUCB (t-AUCB) is a potent, orally active, and selective soluble epoxide hydrolase (sEH) inhibitor . It has IC50 values of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH, respectively . It has been shown to have anti-glioma activity .
Molecular Structure Analysis
The molecular formula of trans-AUCB is C24H32N2O4 . The exact mass and monoisotopic mass are 412.23620751 g/mol . The structure includes a urea group and an adamantyl group .Physical And Chemical Properties Analysis
The molecular weight of trans-AUCB is 412.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用
Glioblastoma Treatment
Trans-AUCB has been studied for its effects on glioblastoma, a type of brain cancer . It has been found to suppress the growth of human glioblastoma cells by activating NF-κB-p65 . This effect was observed in U251 and U87 human glioblastoma cell lines . Trans-AUCB also induced cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .
Cardiovascular Disease
Trans-AUCB has been used in studies related to cardiovascular diseases . It has been demonstrated that soluble epoxide hydrolase inhibitors (sEHIs), including trans-AUCB, are protective against ischemia-induced lethal arrhythmias . This effect might be due to the suppression of microRNA-1 (miR-1) in the myocardium .
Myocardial Infarction
In a mouse model of myocardial infarction, treatment with trans-AUCB was found to reduce infarct size, improve cardiac function, and prevent the development of cardiac arrhythmias . This effect was associated with the repression of miR-133, consequently stimulating KCNQ1 and KCNH2 mRNA and protein expression .
Inflammatory Diseases
Trans-AUCB, as a potent and selective sEH inhibitor, has been well studied in inflammatory diseases . The preferred substrates of sEH, epoxyeicosatrienoic acids (EETs), possess numerous beneficial effects on inflammatory events .
Hepatocellular Carcinoma
Although trans-AUCB showed no cell growth inhibition on HepG2, a human hepatocellular carcinoma cell line, it efficiently inhibited sEH activities in this cell line . This suggests that the effects of trans-AUCB and other sEH inhibitors on tumors are generally considered to be tumor-type dependent .
Epidemiological Studies
Trans-AUCB can be used in high-throughput analyses of non-esterified oxylipins for epidemiological studies . This will help unravel the intricate interactions of the oxylipin cascade and accelerate our understanding of the biological regulation of these important lipid mediators in human disease .
作用机制
Target of Action
The primary target of trans-AUCB is the soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes a wide variety of endogenous and exogenous epoxides . Trans-AUCB is a potent, orally active, and selective sEH inhibitor .
Mode of Action
Trans-AUCB efficiently inhibits sEH activities in various cell lines . It interacts with sEH and suppresses its activity, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of sEH by trans-AUCB affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway. Trans-AUCB has been shown to activate NF-κB-p65, a subunit of the NF-κB complex . This activation leads to changes in the transcription of various genes, influencing cellular processes such as inflammation and cell survival .
Pharmacokinetics
Trans-AUCB displays high oral bioavailability for doses ranging from 0.01 to 1 mg/kg . .
Result of Action
The action of trans-AUCB leads to several molecular and cellular effects. It suppresses cell growth in a dose-dependent manner in certain cell lines, such as U251 and U87 human glioblastoma cell lines . Trans-AUCB also induces cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .
属性
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-AUCB | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
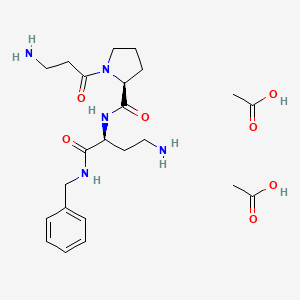
![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
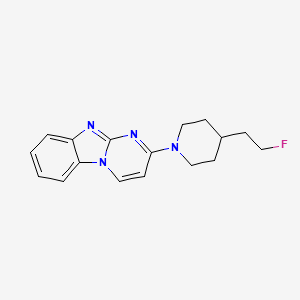
![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)
